2-Cyano-3,3-dimethyl-4-oxopentanoic acid
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Overview
Description
2-Cyano-3,3-dimethyl-4-oxopentanoic acid is an organic compound with the molecular formula C8H11NO3 It is characterized by the presence of a cyano group (–CN), a ketone group (–C=O), and a carboxylic acid group (–COOH) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,3-dimethyl-4-oxopentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3,3-dimethyl-4-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3,3-dimethyl-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyano-3,3-dimethyl-4-oxopentanoic acid depends on its specific application. In biochemical contexts, it may act as an inhibitor or substrate for certain enzymes, interacting with active sites and affecting enzyme activity. The cyano group can participate in nucleophilic addition reactions, while the ketone and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-2,2-dimethylpropanoic acid
- 2-Cyano-3-methylbutanoic acid
- 2-Cyano-4-oxopentanoic acid
Uniqueness
2-Cyano-3,3-dimethyl-4-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a ketone group within the same molecule allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-cyano-3,3-dimethyl-4-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(10)8(2,3)6(4-9)7(11)12/h6H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDHGDMDEGNMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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